An In-depth Technical Guide on the Physicochemical Characteristics and Biological Activity of 3,3'-Diindolylmethane (DIM)
An In-depth Technical Guide on the Physicochemical Characteristics and Biological Activity of 3,3'-Diindolylmethane (DIM)
A Note on CAS Number 3180-81-2: The provided CAS number, 3180-81-2, corresponds to the compound Disperse Red 13 , a monoazo dye used in the textile industry. Given the request for information on signaling pathways and the target audience of researchers and drug development professionals, it is highly probable that the intended compound of interest is 3,3'-Diindolylmethane (DIM) , a well-studied phytochemical with the CAS number 1968-05-4 . This guide will therefore focus extensively on the physicochemical properties and biological activities of DIM, while also providing a brief summary of Disperse Red 13 for clarity.
Physicochemical Data for Disperse Red 13 (CAS 3180-81-2)
Disperse Red 13 is an organic dye. Its primary application is in the dyeing of synthetic fibers, particularly polyester.
| Property | Value |
| Molecular Formula | C₁₆H₁₇ClN₄O₃ |
| Molecular Weight | 348.78 g/mol |
| Appearance | Dark red powder |
| Melting Point | 122-129 °C |
| Boiling Point | 547.7 ± 50.0 °C (Predicted) |
| Water Solubility | 11.51 µg/L at 25 °C |
| Solubility | Soluble in ethanol, acetone, benzene, and chlorinated solvents. |
| pKa | 14.53 ± 0.10 (Predicted) |
| LogP | 5.00540 |
Core Technical Guide: 3,3'-Diindolylmethane (DIM, CAS 1968-05-4)
Introduction
3,3'-Diindolylmethane (DIM) is a natural bioactive compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1] DIM has garnered significant interest in the scientific community for its potential antineoplastic and chemopreventive properties.[2][3][4][5] It modulates multiple cellular signaling pathways that are crucial in the development and progression of cancer, making it a subject of extensive research for drug development.
Physicochemical Characteristics of DIM
DIM is a white to off-white crystalline solid. Its lipophilic nature results in poor aqueous solubility, which presents challenges for its formulation and bioavailability.
Table of Physicochemical Properties for 3,3'-Diindolylmethane (DIM)
| Property | Value | Reference(s) |
| CAS Number | 1968-05-4 | |
| Molecular Formula | C₁₇H₁₄N₂ | |
| Molecular Weight | 246.31 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 161-168 °C | |
| Boiling Point | 230 °C at 0.01 Torr | |
| UV/Vis (λmax) | 225, 283 nm | |
| pKa | 16.91 ± 0.30 (Predicted) | |
| LogP | 4.05 | |
| Water Solubility | Insoluble | |
| Organic Solvent Solubility | DMSO: ~30 mg/mL to ≥ 100 mg/mLDMF: ~30 mg/mLEthanol: ~15 mg/mLChloroform: Sparingly solubleMethanol: Slightly soluble | |
| Aqueous Buffer Solubility | 1:4 DMSO:PBS (pH 7.2): ~0.2 mg/mL |
Experimental Protocols
This protocol outlines the equilibrium solubility determination of DIM, a standard method for assessing the solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
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Preparation: Add an excess of crystalline DIM to a known volume of the selected solvent (e.g., DMSO, ethanol, or an aqueous buffer) in a sealed, inert vial.
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Equilibration: Agitate the vial in a temperature-controlled shaker or incubator at a consistent temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid. Alternatively, filter the suspension using a suitable syringe filter (e.g., 0.22 µm) to separate the saturated solution from the excess solid.
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Quantification: Carefully collect the clear supernatant. Analyze the concentration of DIM in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: The measured concentration represents the equilibrium solubility of DIM in the specified solvent at that temperature.
This protocol describes a standard method for determining the melting point range of a solid organic compound like DIM.
Principle: A small, powdered sample of the compound is heated slowly in a capillary tube, and the temperature range from the onset of melting to complete liquefaction is observed.
Methodology:
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Sample Preparation: Place a small amount of finely powdered, dry DIM onto a clean surface. Tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end.
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Apparatus Setup: Attach the capillary tube to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.
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Heating: Place the assembly into a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.
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Determination: Heat the apparatus rapidly at first to approach the expected melting point, then slow the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Modulation of Cellular Signaling Pathways
DIM exerts its biological effects by modulating a variety of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Key Signaling Pathways Affected by DIM:
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PI3K/Akt Pathway: DIM has been shown to inhibit the activation of the PI3K/Akt signaling cascade, which is a critical pathway for cell survival and proliferation. By downregulating Akt activation, DIM can promote apoptosis in cancer cells.
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MAPK/ERK Pathway: DIM can also decrease the activation of the p44/42 MAPK (ERK1/2) pathway, another crucial regulator of cell growth and division.
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NF-κB Signaling: In some contexts, DIM inhibits NF-κB signaling, a pathway that plays a significant role in inflammation and cell survival.
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Androgen Receptor (AR) Signaling: DIM acts as a potent androgen receptor antagonist, which is particularly relevant in prostate cancer. It can inhibit the translocation of AR to the nucleus and suppress the transcription of AR target genes.
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Estrogen Receptor (ER) Signaling: DIM can modulate estrogen receptor signaling, which is a key mechanism in its effects on hormone-related cancers like breast cancer.
Protocols for Biological Evaluation
This protocol is a standard colorimetric assay to assess the effect of DIM on cell viability and to determine its IC₅₀ value.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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DIM Treatment: Prepare serial dilutions of a DIM stock solution (typically in DMSO) in a complete culture medium. Replace the existing medium with the medium containing various concentrations of DIM or a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.
This protocol is used to analyze the expression and phosphorylation status of key proteins in signaling pathways affected by DIM, such as Akt and ERK.
Methodology:
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Cell Treatment and Lysis: Treat cells with DIM for the desired time. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
This protocol provides a general framework for evaluating the antitumor efficacy of DIM in a mouse xenograft model.
Methodology:
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Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).
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Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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DIM Administration: Administer DIM to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle solution to the control group.
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Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
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Endpoint and Analysis: At the end of the study (e.g., after a set number of weeks or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, or histology).
References
- 1. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]
- 2. 3,3'-Diindolylmethane CAS#: 1968-05-4 [m.chemicalbook.com]
- 3. 3,3'-Diindolylmethane | 1968-05-4 [chemicalbook.com]
- 4. 3,3'-Diindolylmethane | C17H14N2 | CID 3071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3'-Diindolylmethane (DIM), antitumor agent (CAS 1968-05-4) | Abcam [abcam.com]
